5,6-Dihydrodicyclopentadiene 5,6-Dihydrodicyclopentadiene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548978
InChI: InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9?,10?/m0/s1
SMILES: C1CC2CC1C3C2C=CC3
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol

5,6-Dihydrodicyclopentadiene

CAS No.:

Cat. No.: VC13548978

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydrodicyclopentadiene -

Specification

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
IUPAC Name (1S,7R)-tricyclo[5.2.1.02,6]dec-3-ene
Standard InChI InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9?,10?/m0/s1
Standard InChI Key HANKSFAYJLDDKP-AFWXGSBKSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1C3C2C=CC3
SMILES C1CC2CC1C3C2C=CC3
Canonical SMILES C1CC2CC1C3C2C=CC3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and CAS Registry Numbers

5,6-Dihydrodicyclopentadiene is identified by two distinct CAS Registry Numbers: 4488-57-7 and 2826-19-9 . This discrepancy arises from differences in nomenclature conventions and structural interpretations. The compound is systematically named tricyclo[5.2.1.0²,⁶]dec-3-ene or 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene, reflecting its fused bicyclic framework . Synonyms include endo-tricyclo[5.2.1.0²,⁶]dec-8-ene and 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene, which are frequently used in technical literature .

Molecular Structure and Isomerism

The compound features a norbornene-derived structure with two cyclopentene rings fused to a central bicyclic scaffold. This arrangement confers strain energy, enhancing its reactivity in cycloaddition reactions. The endo and exo isomers of dihydrodicyclopentadiene are distinguished by the spatial orientation of substituents relative to the bridgehead carbons . Computational studies suggest that the endo isomer is thermodynamically favored due to reduced steric hindrance .

Physical and Chemical Properties

Thermodynamic and Physical Constants

Table 1 summarizes key physical properties of 5,6-dihydrodicyclopentadiene, as reported by Chemsrc, TCI America, and GlpBio .

PropertyValueSource
Density (25°C)1.011 g/cm³
Boiling Point180°C – 185.6°C
Melting Point48–50°C
Flash Point53.5°C
Vapor Pressure (25°C)0.947 mmHg
Refractive Index1.543
SolubilityInsoluble in water

The boiling point variation (180–185.6°C) may stem from differences in experimental conditions or purity levels . The compound’s low vapor pressure (0.947 mmHg at 25°C) indicates limited volatility under ambient conditions .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure suggests characteristic signals. For instance, the 1H^1\text{H}-NMR spectrum would display resonances for bridgehead hydrogens (δ 1.5–2.5 ppm) and olefinic protons (δ 5.0–6.0 ppm) . The infrared spectrum would exhibit C-H stretching vibrations near 2900 cm⁻¹ and C=C stretches at 1650 cm⁻¹ .

Synthesis and Production Methods

Laboratory-Scale Preparation

Applications in Organic Synthesis and Industrial Chemistry

Diels-Alder Reactions

5,6-Dihydrodicyclopentadiene serves as a dienophile in Diels-Alder reactions, forming six-membered cyclohexene derivatives. For example, its reaction with 1,3-butadiene yields tricyclic adducts, which are precursors to resins and elastomers . The compound’s strained structure accelerates reaction kinetics, enabling room-temperature transformations in some cases .

Polymerization and Material Science

The compound undergoes radical-initiated polymerization to produce poly(dicyclopentadiene), a thermoset polymer renowned for its high thermal stability and mechanical strength . These polymers find applications in automotive components and aerospace composites. Recent advances focus on copolymerizing dihydrodicyclopentadiene with styrene or acrylates to tailor material properties .

Precursor to Specialty Chemicals

Hydrogenation of 5,6-dihydrodicyclopentadiene yields fully saturated analogs used as plasticizers and lubricant additives . Additionally, epoxidation of its double bonds generates epoxide derivatives, which are intermediates in epoxy resin production .

SupplierQuantityPrice (USD)PurityForm
TCI America25 g$139.00>95.0%Powder/Liquid
Santa Cruz Biotech25 g$196.00UnspecifiedSolid
GlpBio25 µLN/A10 mMSolution

Pricing disparities reflect differences in purification methods and supplier margins. TCI America’s product is specified as >95% pure, whereas GlpBio offers the compound as a 10 mM solution for biochemical assays .

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